molecular formula C14H18N4OS B6982976 1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea

1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea

Cat. No.: B6982976
M. Wt: 290.39 g/mol
InChI Key: HYQOKAMMBWPDNU-UHFFFAOYSA-N
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Description

1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure combining a pyridine ring, a thiazole ring, and a urea moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Urea Formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]carbamate: Similar structure but with a carbamate moiety instead of urea.

    1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]amide: Similar structure but with an amide moiety instead of urea.

Uniqueness

1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea is unique due to its specific combination of a pyridine ring, a thiazole ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-2-15-14(19)17-9-5-7-13-18-12(10-20-13)11-6-3-4-8-16-11/h3-4,6,8,10H,2,5,7,9H2,1H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQOKAMMBWPDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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